3-(Hydroxymethyl)octan-2-one
Description
Contextualization within β-Hydroxyketone Chemistry and its Synthetic Utility
The β-hydroxy ketone motif present in 3-(Hydroxymethyl)octan-2-one is a fundamental structural unit in organic chemistry. nih.govdntb.gov.ua These compounds are the characteristic products of the aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction that joins two carbonyl compounds (aldehydes or ketones). wikipedia.orgresearchgate.netmagritek.com In its most general form, the reaction involves the nucleophilic addition of an enolate ion to a carbonyl group, yielding a β-hydroxy aldehyde or β-hydroxy ketone. dntb.gov.ua
The synthesis of β-hydroxy ketones like this compound can be envisioned through a crossed-aldol reaction. wikipedia.org For instance, the enolate of 2-octanone (B155638) could react with formaldehyde (B43269). However, controlling such reactions to avoid self-condensation and achieve high yields of a single product can be challenging. wikipedia.org Modern synthetic chemistry has developed numerous highly selective methods to address this, including:
Directed Aldol Reactions: Using pre-formed enolates (e.g., lithium or boron enolates) to ensure a specific ketone acts as the nucleophile.
Catalytic Asymmetric Aldol Reactions: Employing chiral catalysts, such as proline and its derivatives or metal complexes with chiral ligands, to produce enantiomerically enriched β-hydroxy ketones. nih.gov This approach is crucial for accessing specific stereoisomers of compounds like this compound.
The synthetic utility of β-hydroxy ketones is vast. The two functional groups can be independently or concertedly manipulated. The hydroxyl group can be oxidized, protected, or serve as a directing group for subsequent reactions. The ketone can undergo nucleophilic addition, reduction, or be converted to other functional groups. This dual reactivity makes them pivotal intermediates in the synthesis of 1,3-diols, α,β-unsaturated ketones (via dehydration), and various natural products. nih.govmagritek.com
Significance as a Bifunctional Chiral Intermediate and Building Block in Complex Molecule Synthesis
The structure of this compound contains two distinct functional groups—a primary alcohol and a ketone—and a stereogenic center at the carbon atom to which the hydroxymethyl group is attached. This combination makes it a bifunctional chiral building block, a type of molecule highly prized in asymmetric synthesis. researchgate.netacs.org Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to build stereochemical complexity, ultimately leading to the synthesis of a single enantiomer of a complex target molecule, such as a pharmaceutical or natural product. researchgate.netorgsyn.org
The significance of a molecule like this compound lies in its potential for elaboration:
The Hydroxyl Group: Can be used as a handle for attaching other molecular fragments through esterification or etherification. It can also be oxidized to an aldehyde, enabling further carbon-carbon bond formations.
The Ketone Group: Is a site for nucleophilic attack, allowing for the introduction of various substituents. It can be reduced stereoselectively to create a second stereocenter, leading to syn- or anti-1,3-diol derivatives, which are common motifs in polyketide natural products.
The Chiral Center: The pre-existing stereocenter at C3 can direct the stereochemical outcome of nearby reactions, a phenomenon known as substrate-controlled stereoselection.
While specific, large-scale applications of this compound as a chiral building block are not extensively documented in major literature, the value of similar bifunctional chiral molecules is well-established. researchgate.netacs.org For example, enantiopure bicyclic lactones and other hydroxymethyl-substituted ketones serve as key starting materials in the synthesis of complex bioactive molecules, including nucleoside analogues and various natural products. researchgate.netacs.org
Overview of Current Research Trends and Future Prospects concerning Hydroxyketones
Research involving hydroxyketones is a dynamic and evolving area of organic synthesis, driven by the constant need for efficient and selective methods to construct complex organic molecules.
Current Research Trends:
Organocatalysis: A major trend is the development of metal-free, organocatalytic methods for the asymmetric synthesis of β-hydroxy ketones. Catalysts based on chiral amino acids (like proline) and bifunctional thioureas are used to achieve high yields and excellent enantioselectivities in aldol reactions under mild conditions. nih.gov
Tandem and Cascade Reactions: Chemists are designing elegant one-pot reactions where the initial formation of a hydroxyketone triggers subsequent transformations. For instance, a tandem Michael-aldol reaction can rapidly build complex cyclic systems containing the hydroxyketone motif. nih.gov
Biocatalysis: The use of enzymes, such as aldolases or engineered dehydrogenases, offers a green and highly selective route to chiral hydroxyketones. These enzymatic methods often proceed with near-perfect stereocontrol.
Application in Natural Product Synthesis: The quest to synthesize complex natural products remains a primary driver of innovation. Chiral hydroxyketones are critical intermediates in the synthesis of molecules with anticancer, antibiotic, and other therapeutic properties. researchgate.netnih.gov For example, enantioselective aldol reactions are key steps in the synthesis of 3-hydroxy-2-oxindole scaffolds found in many pharmaceutically active molecules. researchgate.net
Future Prospects: The future of hydroxyketone chemistry will likely focus on enhancing the sustainability and efficiency of their synthesis. This includes the use of cheaper and more abundant starting materials, such as those derived from biomass. researchgate.net The development of catalysts that can operate in environmentally benign solvents like water or under solvent-free conditions is also a key goal. As our understanding of asymmetric catalysis deepens, we can expect the development of even more sophisticated catalysts that allow for the precise construction of molecules with multiple stereocenters, such as the various stereoisomers of this compound and its derivatives, for use in drug discovery and materials science. researchgate.netresearchgate.net
Properties
CAS No. |
59191-78-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(hydroxymethyl)octan-2-one |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9(7-10)8(2)11/h9-10H,3-7H2,1-2H3 |
InChI Key |
XLFYWCDNLLZTIW-UHFFFAOYSA-N |
SMILES |
CCCCCC(CO)C(=O)C |
Canonical SMILES |
CCCCCC(CO)C(=O)C |
density |
d1313 0.93 0.874-0.878 |
Other CAS No. |
59191-78-5 |
physical_description |
Colourless oily liquid; Musty, herbaceous, earthy aroma |
solubility |
Slightly soluble in water; soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Hydroxymethyl Octan 2 One and Its Stereochemical Variants
Direct Asymmetric Synthesis Approaches
Direct asymmetric synthesis provides the most efficient pathways to enantiomerically enriched 3-(hydroxymethyl)octan-2-one by establishing the key stereocenter in a single, controlled chemical transformation. These methods primarily rely on catalytic processes that can selectively generate one enantiomer over the other.
Chiral Catalysis in Carbon-Carbon Bond Forming Reactions (e.g., Enantioselective Aldol (B89426) Additions)
The aldol reaction stands as a cornerstone for the construction of β-hydroxy ketones. The asymmetric variant of this reaction, involving the coupling of an enolizable ketone with an aldehyde, is a powerful tool for creating stereogenic centers. nih.gov The synthesis of this compound via this method would involve the reaction of heptanal (B48729) with the enolate of hydroxyacetone (B41140) or a related C3-synthon.
Organocatalysis has emerged as a robust field for asymmetric synthesis, often utilizing small, metal-free organic molecules to catalyze reactions with high stereoselectivity. Proline and its derivatives are among the most successful catalysts for direct asymmetric aldol reactions. researchgate.net These catalysts operate by forming a chiral enamine intermediate with the ketone, which then reacts with the aldehyde in a stereocontrolled manner. nih.gov
In the context of synthesizing this compound, an organocatalytic aldol addition would typically involve reacting heptanal with hydroxyacetone in the presence of a chiral organocatalyst. Prolinamide derivatives have been shown to be highly effective, delivering β-hydroxy ketones in high yields and enantioselectivities. organic-chemistry.org The choice of catalyst, solvent, and reaction conditions is critical for achieving optimal results. acs.org For instance, catalysts with strong electron-withdrawing groups have demonstrated high catalytic activity and enantioselectivity. organic-chemistry.org
Table 1: Representative Organocatalytic Aldol Reactions for β-Hydroxy Ketone Synthesis
| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| L-Proline derivative 5 | Aromatic/Aliphatic | Linear/Cyclic | Moderate-Good | High | - |
| Prolinamide 6 | Aromatic/Aliphatic | Acetone (B3395972) | Good | Excellent | - |
| Catalyst 11 | Aromatic/Aliphatic | Acetone | Moderate-Good | High | - |
Transition metal complexes bearing chiral ligands are highly effective catalysts for a variety of asymmetric transformations, including aldol additions and hydrogenations. researchgate.net For the synthesis of chiral β-hydroxy ketones, metal-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones is a prominent method. rsc.org Another approach involves the direct catalytic asymmetric aldol reaction using metal enolates. nih.gov
A rhodium-catalyzed asymmetric conjugate alkynylation/aldol cyclization cascade has been developed to form cyclic α-propargyl-β-hydroxy ketones with excellent enantioselectivities. thieme-connect.com While this specific reaction is for cyclic systems, the underlying principles of metal-catalyzed aldol additions are applicable. Zinc-ProPhenol complexes have also been successfully used in the asymmetric 1,6-conjugate addition of para-quinone methides with hydroxy ketones to yield chiral β,β-diaryl α-hydroxy ketones. thieme-connect.com These examples highlight the potential of chiral metal complexes to control the stereochemical outcome of reactions forming β-hydroxy ketones.
Table 2: Examples of Metal-Catalyzed Asymmetric Reactions for Chiral Ketone/Alcohol Synthesis
| Metal/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Rhodium/ZhaoPhos | Asymmetric Hydrogenation | β-prochiral cyclopentenones | up to 99% |
| Iridium/In-BiphPHOX | Asymmetric Hydrogenation | α-alkylidene cyclobutenones | up to 98% |
| Zinc/ProPhenol | Asymmetric Conjugate Addition | para-quinone methides | up to >99% |
Diastereoselective Synthesis via Chiral Auxiliary Control
An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails temporarily attaching a chiral molecule to one of the reactants to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. blogspot.com
For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the acetyl group precursor. wikipedia.orgblogspot.com The resulting chiral imide would then undergo a diastereoselective aldol reaction with heptanal. The chiral auxiliary biases the enolization and subsequent addition to the aldehyde, leading to the formation of one diastereomer preferentially. blogspot.com Subsequent cleavage of the auxiliary would furnish the desired chiral β-hydroxy ketone. Pseudoephedrine is another effective chiral auxiliary that can direct the alkylation of enolates with high diastereoselectivity. wikipedia.org
Enzyme-Mediated Biocatalytic Pathways for Hydroxymethylation
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions. acs.org For the synthesis of this compound, several biocatalytic strategies can be envisioned.
One approach is the direct hydroxymethylation of a ketone. While challenging, visible-light-driven α-hydroxymethylation of ketones using methanol (B129727) as a C1 source has been demonstrated in flow microreactors. researchgate.net More established biocatalytic methods for creating α-hydroxy ketones include the use of thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) for the carboligation of aldehydes. acs.org Additionally, a one-pot, multi-step enzymatic process involving oxidation-hydroxymethylation-reduction has been developed to synthesize optically active α-aryl vicinal diols, where the key hydroxymethylation step is catalyzed in situ. capes.gov.br The reduction of a diketone precursor or the selective oxidation of a corresponding diol by redox enzymes are also viable biocatalytic routes. acs.org
Indirect Synthetic Routes and Functional Group Interconversions
Indirect routes to this compound involve the formation of a precursor molecule followed by functional group interconversions to arrive at the final product. These multi-step sequences offer flexibility and can be advantageous when direct methods are not feasible or when starting from readily available materials. savemyexams.com
A plausible indirect synthesis could start with the alkylation of a β-keto ester, such as ethyl acetoacetate, with a suitable hexyl derivative. Subsequent decarboxylation would yield octan-2-one. The key hydroxymethyl group could then be introduced at the α-position. This can be achieved through various methods, including reaction with formaldehyde (B43269). wikipedia.org The hydroxymethylation of ketones can be a complex reaction, but it is a fundamental transformation in organic synthesis. wikipedia.org
Another indirect pathway could involve the oxidation of a suitable precursor alcohol or the reduction of a dicarbonyl compound. For instance, the selective reduction of a 1,2-diketone could yield the desired α-hydroxy ketone. The synthesis of key intermediates is often a critical aspect of these multi-step approaches. rsc.orgwgtn.ac.nz
Strategic Reduction of Precursor Ketones or Aldehydes with Stereocontrol
A key strategy for synthesizing chiral alcohols is the stereoselective reduction of a prochiral carbonyl group. In the context of this compound, this approach would logically start from a precursor containing a carbonyl group at the position destined to become the hydroxymethyl moiety. A plausible precursor is an α-keto aldehyde, specifically 3-formyloctan-2-one. The selective reduction of the aldehyde group in the presence of the ketone is paramount.
Hydride reagents are commonly employed for this transformation. While standard reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective, achieving high stereoselectivity often requires more specialized systems. jst.go.jp The stereochemical outcome is influenced by the steric and electronic environment around the carbonyl group and the nature of the reducing agent. For α-hydroxy ketones, chelation control can be a powerful tool. Reagents like zinc borohydride (Zn(BH₄)₂) are known to form chelate complexes with the existing hydroxyl and carbonyl groups, directing the hydride delivery from a specific face and leading to high diastereoselectivity in the resulting diol. jst.go.jprsc.org
Biocatalytic reductions offer a highly selective alternative. Enzymes, particularly aldo-keto reductases (AKRs) from various microorganisms like yeast, can reduce diketones with exceptional regio- and stereoselectivity. nih.gov By selecting an appropriate enzyme, it is possible to reduce one carbonyl group of a precursor like octane-2,3-dione to the desired alcohol, potentially with high enantiomeric purity. These enzymatic reactions are typically carried out in aqueous media under mild conditions. nih.gov
| Precursor | Reducing Agent/Catalyst | Key Features | Expected Outcome | Citations |
| 3-Formyloctan-2-one | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes over ketones. | Racemic this compound | |
| 3-Formyloctan-2-one | Zinc Borohydride (Zn(BH₄)₂) | Chelation control can enhance stereoselectivity. | Diastereoselective formation of one stereoisomer | jst.go.jp |
| Octane-2,3-dione | Aldo-Keto Reductase (AKR) | High regio- and stereoselectivity. | Enantiomerically enriched this compound | nih.gov |
| 16α-Hydroxyestrone (analogous α-hydroxy ketone) | Sodium triacetoxyborohydride | High diastereoselectivity for trans-diol. | High purity β-diol product. | google.com |
Alkylation and Carbonyl Addition Reactions for Branched Structures
The carbon skeleton of this compound can be efficiently assembled through reactions that form new carbon-carbon bonds at the α-position of a ketone. The most direct approach is the α-alkylation of 2-octanone (B155638). libretexts.org This involves the deprotonation of 2-octanone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a regiospecific enolate, followed by an SN2 reaction with a hydroxymethylating agent, such as formaldehyde or a synthetic equivalent. libretexts.orgpressbooks.pub The use of a strong base ensures complete enolate formation, minimizing side reactions like self-condensation. libretexts.org This method is fundamental in organic synthesis for creating C-C bonds. pressbooks.pubacs.org
Alternatively, the Aldol reaction provides a classic route to β-hydroxy ketones. wikipedia.orgtcichemicals.comlibretexts.org In this context, the enolate of 2-octanone would react with formaldehyde in a base-catalyzed addition to yield this compound directly. libretexts.org Controlling the reaction conditions is crucial to prevent over-alkylation or polymerization of formaldehyde.
| Ketone | Reagent 1 (Base) | Reagent 2 (Electrophile) | Reaction Type | Key Features | Citations |
| 2-Octanone | Lithium Diisopropylamide (LDA) | Formaldehyde (CH₂O) | α-Alkylation | Forms specific enolate; good for C-C bond formation. | libretexts.orglibretexts.org |
| 2-Octanone | Sodium Ethoxide (NaOEt) | Formaldehyde (CH₂O) | Aldol Addition | Base-catalyzed C-C bond formation. | wikipedia.orglibretexts.org |
| General Ketones | Secondary Amine / Rhodium Complex | Unactivated Alkenes | Dual-Activation Alkylation | Uses simple olefins as alkylating agents, pH neutral. | acs.orgnih.gov |
Oxidation/Reduction Sequences for Selective Hydroxyl Group Installation
Installing the hydroxyl group can also be achieved through carefully planned oxidation and reduction sequences on a suitable octane-based precursor. One strategy involves the selective oxidation of alkanes. While direct oxidation of octane (B31449) or its derivatives can be challenging and often lacks selectivity, modern catalytic systems have shown promise. rsc.orgresearchgate.net For instance, certain ruthenium(II) complexes can mediate the hydroxylation of cyclic alkanes. rsc.org A particularly "green" approach involves biocatalysis, where enzymes such as fungal peroxygenases can hydroxylate linear alkanes at specific positions with high regio- and stereoselectivity, using hydrogen peroxide as the oxidant. nih.gov This could theoretically convert a precursor like 3-methyloctane (B1293759) into 3-(hydroxymethyl)octan-2-ol, which could then be selectively oxidized to the target ketone.
A more controlled and common laboratory approach involves the α-hydroxylation of a ketone. organic-chemistry.org Starting with 2-octanone, treatment with an oxygen source like a (camphorsulfonyl)oxaziridine can introduce a hydroxyl group at the α-position to form 3-hydroxyoctan-2-one. Subsequent steps would be required to introduce the methylol group. A more direct oxidation/reduction pathway would involve the selective oxidation of a precursor diol, such as 3-(hydroxymethyl)octan-2-ol, to the ketone. Various modern oxidation methods, including those using visible light-activated catalysts, can selectively oxidize secondary alcohols to ketones under mild conditions, leaving primary alcohols intact. google.com
| Starting Material | Reagent/Catalyst | Reaction Type | Key Feature | Citations |
| n-Octane | Fungal Peroxygenase / H₂O₂ | Biocatalytic Hydroxylation | High regio- and stereoselectivity for C-H oxidation. | nih.gov |
| 3-(Hydroxymethyl)octan-2-ol | Sodium anthraquinone (B42736) sulfonate / Visible Light | Selective Aerobic Oxidation | Mild, selective oxidation of secondary alcohol. | google.com |
| Alkyl Aryl Ketones (analogous) | Oxone / Iodobenzene (cat.) | α-Hydroxylation | Direct installation of α-hydroxyl group. | organic-chemistry.org |
Development of Sustainable and Efficient Synthetic Protocols
The industrial production of fine chemicals, including flavor compounds like this compound, increasingly demands processes that are not only efficient but also environmentally benign. nih.govmassey.ac.nzresearchgate.net This has led to the application of green chemistry principles and process intensification technologies.
Application of Green Chemistry Principles (e.g., Solvent-Free, Atom Economy)
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, several principles can be applied.
Biocatalysis: As mentioned, using enzymes like aldo-keto reductases or peroxygenases offers a green alternative to traditional chemical methods. nih.govnih.govrsc.org These reactions are performed in water under mild temperature and pH, generate minimal waste, and can provide high selectivity, avoiding the need for protecting groups and reducing downstream purification steps. researchgate.net
Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener solvents is a key strategy. Water is an ideal solvent for many enzymatic reactions. For other transformations, ionic liquids have been used as recyclable media for reactions like the silver-catalyzed hydration of propargylic alcohols to form α-hydroxy ketones. acs.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Addition reactions, such as the Aldol or enolate alkylation routes to this compound, are inherently more atom-economical than substitution or elimination reactions that generate byproducts. libretexts.orgwikipedia.org
Process Intensification and Scalability Considerations for Industrial Relevance
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.commanetco.be For the synthesis of this compound, particularly for its use as a flavor ingredient, scalability is critical.
Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems is a cornerstone of process intensification. pharmasalmanac.com Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions (temperature, pressure, mixing). manetco.becetjournal.it This is especially advantageous for highly exothermic or fast reactions, such as enolate alkylations, leading to higher yields, better selectivity, and improved safety by minimizing the volume of hazardous reagents at any given time. pharmasalmanac.comrsc.org
Scalability: Scaling up a synthesis in a batch reactor can be challenging, often leading to issues with mixing and temperature control that can affect yield and impurity profiles. pharmasalmanac.com In contrast, continuous flow processes are often scaled by "scaling-out"—running multiple reactors in parallel or simply running the single reactor for a longer duration—which provides more reliable and reproducible production of the target molecule. rsc.org This approach is highly relevant for the industrial synthesis of specialty chemicals and active pharmaceutical ingredients (APIs). pharmafeatures.comcetjournal.it
In Depth Chemical Reactivity and Mechanistic Investigations of 3 Hydroxymethyl Octan 2 One
Carbonyl Group Transformations
The ketone functionality in 3-(hydroxymethyl)octan-2-one is a primary site for a variety of chemical reactions, including nucleophilic additions, enolization-based functionalizations, and carbon-carbon bond cleavage.
Nucleophilic Addition Reactions and Stereochemical Outcomes
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a new stereocenter at the carbonyl carbon, converting its geometry from trigonal planar (sp²) to tetrahedral (sp³). libretexts.org
The stereochemical outcome of nucleophilic addition is influenced by several factors. In the absence of chiral catalysts or auxiliaries, the attack of a nucleophile is generally not stereospecific, leading to a racemic mixture of the two possible stereoisomers. libretexts.org This is because the two faces of the planar carbonyl group (Re and Si faces) are equally accessible to the incoming nucleophile. However, the presence of the adjacent chiral center at C3, bearing the hydroxymethyl group, can introduce a degree of diastereoselectivity. The steric bulk and electronic properties of both the nucleophile and the substituents on the β-hydroxy ketone can influence which face is preferentially attacked. researchgate.net For instance, bulky nucleophiles may favor approach from the less sterically hindered face.
In enzymatic reactions, the stereochemistry of nucleophilic addition is tightly controlled, resulting in a single stereoisomer. libretexts.org This high degree of selectivity is attributed to the specific binding of the substrate within the enzyme's active site, which dictates the trajectory of the nucleophilic attack. libretexts.org
Table 1: Factors Influencing Stereochemical Outcomes in Nucleophilic Addition to this compound
| Factor | Influence on Stereochemistry | Example |
| Reaction Conditions | Uncatalyzed reactions in solution often lead to racemic mixtures. | Reaction with a simple nucleophile without a chiral catalyst. |
| Enzymatic Catalysis | Leads to a single, specific stereoisomer due to precise substrate positioning in the active site. libretexts.org | Enzyme-mediated reduction of the carbonyl group. |
| Adjacent Chiral Center | The existing stereocenter at C3 can direct the incoming nucleophile to one face of the carbonyl group over the other, resulting in diastereoselectivity. | The hydroxymethyl group at C3 can sterically hinder one face of the carbonyl. |
| Nucleophile and Substrate Structure | The size and electronic nature of the nucleophile and the substituents on the ketone can affect the facial selectivity of the attack. researchgate.net | Bulky nucleophiles may exhibit a higher preference for the less hindered face. |
Enolization and α-Functionalization Reactions
Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of either acid or base to form an enol or enolate, respectively. fiveable.me This process is a tautomerization, an equilibrium between the keto and enol forms, which typically favors the keto form. vanderbilt.edu
The formation of the enolate is a key step in α-functionalization reactions. The enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon (C3). fiveable.me This allows for the introduction of a wide range of functional groups at this position.
Under basic conditions, deprotonation occurs at the α-carbon to form an enolate. This enolate can then participate in reactions such as aldol (B89426) condensations, where it adds to another carbonyl compound to form a β-hydroxy carbonyl compound. fiveable.mewikipedia.org
Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. fiveable.me This enol can then react with electrophiles.
The regioselectivity of enolate formation can be controlled by the reaction conditions. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures tends to form the less substituted (kinetic) enolate, while thermodynamic conditions (a smaller, stronger base at higher temperatures) favor the more substituted (thermodynamic) enolate. vanderbilt.edu
Oxidative Cleavage and Rearrangements
The carbon-carbon bond between the carbonyl group and the α-carbon bearing the hydroxyl group in β-hydroxy ketones is susceptible to oxidative cleavage. This reaction can be achieved using various oxidizing agents. For instance, reagents like potassium persulfate (KHSO₅), often derived from Oxone, can oxidatively cleave β-hydroxy ketones to yield diesters in a single step. msu.edunih.govacs.org This method is considered environmentally benign. nih.govacs.org The mechanism of this reaction is thought to involve the formation of an intermediate that facilitates the cleavage of the C-C bond. msu.edu
Other reagents that can effect the oxidative cleavage of β-hydroxy ketones to dicarboxylic acids include calcium hypochlorite, sodium percarbonate, and basic peroxide. acs.org
In some cases, rearrangements can occur in conjunction with other reactions. For example, under certain acidic conditions, β-hydroxy ketones can undergo dehydration to form α,β-unsaturated ketones (enones). jove.comlibretexts.org This elimination reaction is often catalyzed by acid or base and is driven by the formation of a stable conjugated system. libretexts.org The mechanism can proceed through an E1 or E1cB pathway depending on the conditions. jove.comlibretexts.org
Hydroxyl Group Functionalization
The primary hydroxyl group in this compound offers another site for chemical modification, allowing for the introduction of protecting groups or its oxidation to other functional groups.
Esterification and Etherification for Protecting Group Strategies
The hydroxyl group can be readily converted into an ester or an ether. These transformations are frequently employed as part of a protecting group strategy in multi-step syntheses. Protecting the hydroxyl group prevents it from interfering with reactions targeting other parts of the molecule, such as the carbonyl group.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid or base catalyst. Common ester protecting groups include acetate (B1210297) and benzoate.
Etherification involves the reaction of the alcohol with an alkyl halide or a similar electrophile in the presence of a base. A widely used ether protecting group is the silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, which is known for its ease of introduction and selective removal under specific conditions. agroipm.cn The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its eventual removal.
Table 2: Common Protecting Groups for the Hydroxyl Functionality of this compound
| Protecting Group Class | Specific Example | Reagents for Introduction | Conditions for Removal |
| Esters | Acetate | Acetic anhydride, pyridine | Base (e.g., NaOH, K₂CO₃) or acid (e.g., HCl) hydrolysis |
| Benzoate | Benzoyl chloride, pyridine | Base or acid hydrolysis | |
| Ethers | Benzyl ether | Benzyl bromide, NaH | Catalytic hydrogenolysis (H₂, Pd/C) |
| Silyl Ethers | tert-Butyldimethylsilyl (TBS) | TBS-Cl, imidazole | Fluoride ion source (e.g., TBAF), acid |
| Triisopropylsilyl (TIPS) | TIPS-Cl, imidazole | Fluoride ion source, acid |
Oxidation to Aldehydes and Carboxylic Acids
The primary hydroxyl group of this compound can be oxidized to an aldehyde or further to a carboxylic acid. The outcome of the oxidation depends on the choice of the oxidizing agent and the reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are commonly used to convert primary alcohols to aldehydes, in this case, forming 3-formyloctan-2-one. These reagents are selective and can often avoid over-oxidation to the carboxylic acid.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ in acid), or Jones reagent, will typically oxidize the primary alcohol all the way to a carboxylic acid, yielding 2-oxo-3-(carboxymethyl)octanoic acid.
Table 3: Oxidation Products of the Hydroxyl Group in this compound
| Desired Product | Necessary Reagent Type | Specific Reagent Examples |
| Aldehyde (3-formyloctan-2-one) | Mild Oxidizing Agent | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |
| Carboxylic Acid (2-oxo-3-(carboxymethyl)octanoic acid) | Strong Oxidizing Agent | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄), Jones reagent |
Nucleophilic Substitution and Dehydration Reactions
The chemical behavior of this compound is significantly influenced by the presence of its hydroxyl (-OH) and carbonyl (C=O) functional groups. These groups are the primary sites for nucleophilic substitution and dehydration reactions.
Nucleophilic Substitution:
The hydroxyl group in this compound can be targeted in nucleophilic substitution reactions. For instance, the hydroxyl group can act as a nucleophile itself. evitachem.com It can also be converted into a better leaving group, such as a tosylate, to facilitate substitution by other nucleophiles.
Under basic conditions, the hydroxyl group can be deprotonated, forming an alkoxide. This alkoxide is a more potent nucleophile and can participate in various reactions.
Dehydration Reactions:
Under acidic conditions, this compound can undergo dehydration to form an alkene. evitachem.combyjus.com This elimination reaction typically follows a multi-step mechanism.
The general mechanism for the acid-catalyzed dehydration of an alcohol involves:
Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by the acid catalyst, forming an alkyloxonium ion. libretexts.org This is a rapid and reversible step. ucalgary.ca
Formation of a carbocation: The alkyloxonium ion, being a good leaving group, departs as a water molecule, resulting in the formation of a carbocation. byjus.comlibretexts.org This is typically the slowest, and therefore the rate-determining, step of the reaction. byjus.com
Formation of the alkene: A base, which can be a water molecule or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. byjus.comucalgary.ca
The specific mechanism (E1 or E2) can depend on the structure of the alcohol. While primary alcohols often favor an E2 mechanism, secondary and tertiary alcohols tend to proceed via an E1 pathway. libretexts.org Given the structure of this compound, an E1 mechanism is plausible. The stability of the resulting carbocation plays a crucial role in the reaction rate, with more stable carbocations forming more readily. byjus.com
Intramolecular Cyclization and Ring-Forming Reactions
The bifunctional nature of this compound, possessing both a hydroxyl and a ketone group, allows for intramolecular cyclization reactions to form heterocyclic compounds. These reactions are often catalyzed by acids or bases.
For example, intramolecular reactions can lead to the formation of cyclic ethers or lactones, depending on the reaction conditions and the regioselectivity of the cyclization. The tendency for cyclization is influenced by the proximity of the reacting functional groups and the stability of the resulting ring structure. Studies on analogous acyclic nucleoside analogues have shown that intramolecular Michael additions can occur, leading to the formation of bicyclic compounds. nih.govpsu.edu In some cases, the presence of an exocyclic double bond was found to be essential for the cyclization to proceed. nih.govpsu.edu
The formation of furanone and pyranone structures through intramolecular cyclization of similar γ-hydroxyalkynones has been demonstrated using gold catalysts. organic-chemistry.org This suggests that metal-catalyzed pathways could also be explored for the cyclization of this compound.
Elucidation of Reaction Mechanisms and Kinetics
Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.
Transition State Analysis and Reaction Pathway Mapping
Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. nih.gov For reactions of this compound, theoretical calculations can provide insights into the structures and energies of transition states for nucleophilic substitution, dehydration, and cyclization reactions.
For instance, in the dehydration reaction, transition state analysis can help to determine the activation energy barrier for the formation of the carbocation and the subsequent proton abstraction. nih.gov Similarly, for intramolecular cyclization, computational studies can map the reaction pathway, identifying the most favorable cyclization route and the structure of the cyclic transition state. acs.org These theoretical investigations, when combined with experimental data, provide a comprehensive picture of the reaction dynamics.
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful experimental tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. core.ac.ukwikipedia.org By replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), a change in the reaction rate can be observed if that bond is broken or formed in the rate-determining step. wikipedia.org
For the dehydration of this compound, a primary deuterium (B1214612) KIE would be expected if the C-H bond is broken in the rate-determining step. princeton.edu If the formation of the carbocation is the slow step, a secondary KIE might be observed. wikipedia.org The magnitude of the KIE can provide further details about the symmetry of the transition state. princeton.edu
Below is a hypothetical data table illustrating how KIE studies could be applied to the dehydration of this compound.
Table 1: Hypothetical Kinetic Isotope Effect Data for the Dehydration of this compound| Isotopically Labeled Reactant | Rate Constant (k) | kH/kD | Interpretation |
|---|---|---|---|
| This compound | kH | - | - |
| 3-(Dideuteroxymethyl)octan-2-one | kD1 | kH/kD1 | Probes the involvement of the hydroxymethyl C-H bonds |
| This compound-1,1,1-d3 | kD2 | kH/kD2 | Probes the involvement of the methyl ketone C-H bonds |
| This compound-4,4-d2 | kD3 | kH/kD3 | Probes the involvement of the adjacent methylene (B1212753) C-H bonds in elimination |
By systematically labeling different positions of the molecule and measuring the corresponding reaction rates, the bond-breaking and bond-forming events in the rate-determining step can be pinpointed.
Design and Synthesis of 3 Hydroxymethyl Octan 2 One Derivatives and Analogues
Structural Diversification Strategies
Structural diversification is a key strategy for creating libraries of related compounds from a single chemical scaffold. For 3-(hydroxymethyl)octan-2-one, this involves systematic modifications to its core structure to generate novel derivatives with potentially unique reactivity and properties.
The n-hexyl chain of this compound is a prime target for modification to study the impact of sterics and electronics on the molecule's properties. Strategies for its diversification include altering its length, introducing branching, or incorporating unsaturation.
Research Findings:
Chain Length Variation: The synthesis of analogues with varying alkyl chain lengths can be achieved by selecting different starting materials in synthetic routes such as the aldol (B89426) addition. masterorganicchemistry.com For instance, using different aldehydes in an aldol reaction with an enolate derived from acetone (B3395972) would result in β-hydroxy ketones with varied chain lengths. One-pot ketone synthesis methodologies, which couple alkyl halides with thioesters in the presence of a palladium catalyst, provide a reliable way to construct varied alkyl chains at a late stage of a synthesis. acs.org This approach allows for the coupling of a wide range of alkyl halides, effectively enabling the synthesis of analogues with shorter or longer chains than the original hexyl group.
Branching: Introducing branching into the alkyl chain can be accomplished using appropriately substituted precursors. Nickel-catalyzed cross-coupling reactions, for example, can couple N-alkyl pyridinium (B92312) salts (derived from branched amines) with activated carboxylic acids to form ketones with branched alkyl chains. nih.gov Similarly, the use of branched alkyl halides in a Fukuyama-type one-pot ketone synthesis can yield the desired branched structures. acs.org
Unsaturation: The incorporation of double or triple bonds into the alkyl chain can be achieved through various established synthetic methods. For example, using an unsaturated aldehyde or ketone as a precursor in an aldol-type reaction can directly install unsaturation. Another approach involves the synthesis of a terminally functionalized alkyl chain that can then be modified, for instance, through elimination reactions to create a double bond. ntu.edu.sg
| Modification Type | Synthetic Strategy | Potential Precursors | Resulting Analogue Structure (Example) |
|---|---|---|---|
| Chain Length Variation (Shorter) | Aldol Addition | Pentanal and Acetone Enolate | 3-(Hydroxymethyl)heptan-2-one |
| Chain Length Variation (Longer) | Fukuyama Ketone Synthesis | Heptyl Halide and Thioester | 3-(Hydroxymethyl)nonan-2-one |
| Branching | Nickel-Catalyzed Coupling | Branched Alkyl Pyridinium Salt | 3-(Hydroxymethyl)-5-methylheptan-2-one |
| Unsaturation | Aldol Addition with Unsaturated Aldehyde | Hex-4-enal and Acetone Enolate | 3-(Hydroxymethyl)oct-6-en-2-one |
Research Findings:
Further Functionalization: The primary alcohol of the hydroxymethyl group can be transformed into other functional groups through standard organic reactions. For example, oxidation can yield the corresponding aldehyde or carboxylic acid. The hydroxyl group can also be converted into esters or ethers, which alters the steric and electronic properties of the molecule. sarchemlabs.com
Role as a Directing Group: The hydroxymethyl group, or more specifically the hydroxyl, can serve as a directing group in certain reactions, influencing the stereochemical outcome. nih.gov For instance, in reductions of the adjacent ketone, the hydroxyl group can direct hydride delivery, leading to specific diastereomers of the resulting diol. This directing effect has been utilized in the stereoselective synthesis of complex molecules. nih.govresearchgate.net
Replacement: The hydroxymethyl group can be replaced entirely. Synthetic strategies can be designed to introduce alternative functional groups at this position. For example, starting from a precursor like a β-keto ester, various groups can be installed before or after the formation of the core ketone structure.
| Modification | Reagent/Reaction Type | Resulting Functional Group |
|---|---|---|
| Oxidation | PCC or Dess-Martin Periodinane | Aldehyde (-CHO) |
| Oxidation | Jones Reagent or PDC | Carboxylic Acid (-COOH) |
| Esterification | Acetyl Chloride or Acetic Anhydride | Ester (-CH₂OAc) |
| Etherification | Williamson Ether Synthesis (e.g., NaH, CH₃I) | Ether (-CH₂OCH₃) |
| Replacement with Halogen | Appel Reaction (e.g., PPh₃, CCl₄) | Chloride (-CH₂Cl) |
The carbonyl group of the ketone is a key site for derivatization. Condensation reactions with nitrogen-based nucleophiles provide a straightforward route to imines, oximes, and hydrazones, significantly altering the electronic structure and steric profile around the C2 position.
Research Findings:
Imine Formation: The reaction of a ketone with a primary amine under mildly acidic conditions yields an imine, a compound containing a carbon-nitrogen double bond. makingmolecules.commasterorganicchemistry.com This is a reversible condensation reaction that results in the elimination of a water molecule. makingmolecules.com The use of chiral amines can lead to the formation of chiral imines, which are valuable intermediates in asymmetric synthesis. acs.org
Oxime Formation: Oximes are formed through the condensation of a ketone with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgchemtube3d.com This reaction is also typically catalyzed by acid and is useful for the characterization and purification of ketones. wikipedia.orgijprajournal.com Oximes exist as E/Z stereoisomers, which can often be separated. wikipedia.org
Hydrazone Formation: Hydrazones are synthesized by reacting a ketone with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine). soeagra.comwikipedia.org The reaction mechanism involves a proton-catalyzed nucleophilic attack on the carbonyl carbon, followed by dehydration. soeagra.comquimicaorganica.org Hydrazones are important intermediates in reactions such as the Wolff-Kishner reduction, which converts a ketone to a methylene (B1212753) group. masterorganicchemistry.com
| Derivative | Reagent | General Structure of Product |
|---|---|---|
| Imine | Primary Amine (R-NH₂) | 3-(Hydroxymethyl)-N-R-octan-2-imine |
| Oxime | Hydroxylamine (NH₂OH) | This compound oxime |
| Hydrazone | Hydrazine (NH₂NH₂) | This compound hydrazone |
Synthesis of Stereochemically Defined Analogues
The this compound molecule contains a stereocenter at the C3 position. The synthesis of stereochemically pure or enriched analogues is crucial for applications where specific three-dimensional arrangements are required. Several synthetic strategies can be employed to control the stereochemistry at this center.
Research Findings:
Asymmetric Aldol Reactions: The aldol reaction is a powerful C-C bond-forming reaction for synthesizing β-hydroxy ketones. masterorganicchemistry.comnih.gov The use of chiral catalysts, such as prolinamide-based organocatalysts, can facilitate a direct, asymmetric aldol reaction between a ketone and an aldehyde, yielding chiral β-hydroxy ketones with high enantiomeric excess. nih.gov
Diastereoselective Reduction: An alternative approach involves the diastereoselective reduction of a precursor molecule. For example, the reduction of β-dicarbonyl compounds can provide access to chiral β-hydroxy ketones. Ruthenium-catalyzed asymmetric transfer hydrogenation of 1,3-diketones is one such method that produces chiral β-hydroxy ketones with excellent yield and enantioselectivity. researchgate.net
Kinetic Resolution: Enzymatic methods can be employed for the kinetic resolution of racemic mixtures of β-hydroxy ketones. For example, a one-pot cascade combining a decarboxylative aldol reaction to produce a racemic β-hydroxy ketone, followed by a lipase-catalyzed kinetic resolution, can separate the enantiomers by selectively acylating one of them. rsc.org This yields both the (S)-β-hydroxy ketone and the acylated (R)-β-hydroxy ketone with high enantiomeric excess. rsc.org
Substrate-Controlled Synthesis: The use of chiral substrates can direct the stereochemical outcome of a reaction. For instance, the condensation of chiral α-sulfinylester enolate ions with aldehydes and ketones can produce β-hydroxy acids with high optical yields, which can then be converted to the desired β-hydroxy ketone. rsc.org
| Method | Catalyst/Reagent Example | Key Feature | Reference |
|---|---|---|---|
| Asymmetric Aldol Reaction | Chiral Prolinamides / Zinc Triflate | Direct synthesis of chiral β-hydroxy ketones in aqueous media. | nih.gov |
| Asymmetric Hydrogenation | Chiral Ruthenium-Diamine Catalyst | Desymmetrization of 1,3-diketones to form chiral β-hydroxy ketones. | researchgate.net |
| Enzymatic Kinetic Resolution | Lipase A or B from Candida antarctica | Separation of racemic β-hydroxy ketones via selective acylation. | rsc.org |
| Substrate-Controlled Synthesis | Chiral α-Sulphinylester Enolates | High diastereoselectivity based on a chiral auxiliary. | rsc.org |
Evaluation of Structure-Reactivity Relationships (Theoretical Framework)
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to rational drug design and catalyst development. For derivatives of this compound, this involves a theoretical evaluation of how specific structural changes influence the efficiency of chemical transformations.
The efficiency of a chemical reaction involving a this compound analogue is governed by the electronic and steric environment of its reactive sites—the ketone, the hydroxyl group, and the α-carbon.
Theoretical Impact of Modifications:
Alkyl Chain Modifications:
Steric Hindrance: Increasing the length or introducing branching on the alkyl chain (e.g., replacing the n-hexyl group with a bulkier cyclohexyl or tert-butyl group) would increase steric hindrance around the ketone and hydroxyl functionalities. This would likely decrease the rate of reactions that require nucleophilic attack at the carbonyl carbon or access to the hydroxyl group, as the bulky chain impedes the approach of reagents. acs.org
Electronic Effects: The introduction of electron-withdrawing groups (e.g., fluorine) or electron-donating groups on the alkyl chain would alter the electrophilicity of the carbonyl carbon. An electron-withdrawing group would make the carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing reaction rates. Conversely, an electron-donating group would decrease its electrophilicity.
Hydroxymethyl Moiety Modifications:
Directing Effects: As noted, the hydroxyl group can participate in intramolecular hydrogen bonding, which can pre-organize the transition state of a reaction. acs.org For example, in the reduction of the ketone, this interaction can favor the formation of a specific diastereomer. researchgate.net Converting the hydroxyl to a bulkier ether or ester group could disrupt this directing effect, leading to lower stereoselectivity and potentially slower reaction rates.
Reactivity Alteration: Replacing the hydroxyl group with a different functional group, such as an amine or a thiol, would fundamentally change the reactivity profile. An amino group, for instance, could act as an internal base or nucleophile, catalyzing or participating in intramolecular reactions.
Ketone Functionality Modifications:
Reactivity of Derivatives: Converting the ketone to an imine, oxime, or hydrazone replaces the highly polar C=O bond with a less polar C=N bond. This generally reduces the electrophilicity of the carbon atom. However, these derivatives open up new reaction pathways. For example, hydrazones can be readily converted to vinyl compounds or used in reductions. wikipedia.org The efficiency of these subsequent transformations would depend on the specific substituents on the nitrogen atom.
| Structural Modification | Predicted Impact on Reactivity | Theoretical Rationale |
|---|---|---|
| Increased alkyl chain branching | Decreased reaction rate at C=O and -OH | Increased steric hindrance impeding reagent approach. |
| Electron-withdrawing group on alkyl chain | Increased rate of nucleophilic attack at C=O | Enhanced electrophilicity of the carbonyl carbon. |
| Conversion of -OH to -OR (Ether) | Loss of diastereoselectivity in adjacent reactions | Removal of the hydrogen-bonding directing group. |
| Conversion of C=O to C=N-OH (Oxime) | Decreased electrophilicity, new reaction pathways | Change in bond polarity and available functional group reactivity. |
Prediction of Preferred Conformations and Stability of Derivatives
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its chemical reactivity and biological activity. For flexible acyclic molecules such as this compound and its derivatives, predicting the most stable, or preferred, conformations is a key step in understanding their properties. This prediction relies heavily on a combination of computational modeling and experimental validation, focusing on the interplay of intramolecular forces.
The conformational landscape of this compound, a β-hydroxy ketone, is primarily dictated by the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the carbonyl (C=O) group. This interaction often leads to the formation of a pseudo-six-membered ring, which significantly stabilizes the molecule. The stability of derivatives is then influenced by the nature and position of various substituents, which can introduce steric and electronic effects that alter the conformational equilibrium.
Computational Prediction Methods
Modern computational chemistry provides powerful tools for exploring the conformational space of flexible molecules. researchgate.net Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of these methods. acs.orgsemanticscholar.org
Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure of a molecule, allowing for the accurate prediction of geometries and relative energies of different conformers. acs.orgsemanticscholar.org By systematically rotating the key dihedral angles of a derivative, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformations, with the global minimum representing the most preferred conformation. auremn.org.br
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of a compound in solution. acs.org These simulations can reveal the most frequently adopted conformations and the energy barriers between them, offering a more complete picture of conformational flexibility. nih.gov
Key Factors Influencing Conformation and Stability
The preferred conformation of this compound derivatives is a balance of several competing factors. The introduction of different functional groups can shift this balance, favoring certain conformations over others.
Steric Hindrance: The size and position of substituents play a crucial role. Bulky groups will tend to occupy positions that minimize steric repulsion, typically pseudo-equatorial positions in the pseudo-cyclic structure. nih.govresearchgate.net Increasing the size of the alkyl chain or adding bulky protecting groups to the hydroxyl function can destabilize certain conformations due to increased steric strain. nih.gov
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Molecules will naturally favor staggered conformations to minimize this strain. The rigidity or flexibility of the carbon backbone, influenced by substituents, determines the degree of torsional strain in different conformers. nih.gov
Electronic Effects: Electron-withdrawing or electron-donating groups can alter the partial charges on the atoms involved in the key hydrogen bond, thereby modulating its strength. ggckondagaon.in For instance, electron-withdrawing substituents near the hydroxyl or carbonyl group could potentially influence the stability of the pseudo-ring structure.
The following table summarizes these influencing factors:
Table 1: Factors Influencing Conformational Stability of this compound Derivatives
| Factor | Description | Predicted Impact on Stability |
| Intramolecular H-Bond | The attraction between the hydroxyl proton and the carbonyl oxygen. | Major stabilizing force; formation of a pseudo-six-membered ring is energetically favorable. |
| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | Destabilizes conformations where bulky substituents are forced close together; favors conformers with large groups in pseudo-equatorial positions. |
| Torsional Strain | Strain due to eclipsing of bonds on adjacent atoms. | Destabilizes eclipsed conformations; energetically favors staggered arrangements along the carbon backbone. |
| Electronic Effects | Influence of electron-withdrawing or -donating substituents. | Can modulate the strength of the intramolecular hydrogen bond, thereby affecting the stability of the primary pseudo-cyclic conformation. |
Experimental Validation
Computational predictions are validated and refined using experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. auremn.org.br
NMR Spectroscopy: Techniques like 1H NMR, 13C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about the molecule's structure in solution. researchgate.netmdpi.com Chemical shifts, coupling constants, and through-space correlations from NOESY experiments can be compared with calculated values for predicted conformers to determine the best fit and estimate the relative populations of each conformer in equilibrium. acs.org
The combination of these predictive and experimental methods allows for a detailed understanding of the conformational preferences and stability of this compound derivatives. This knowledge is fundamental for designing new analogues with specific three-dimensional structures.
Table 2: Methodologies for Conformational Analysis
| Methodology | Type | Application |
| Density Functional Theory (DFT) | Computational | Calculates relative energies of conformers to predict the most stable structures. semanticscholar.org |
| Molecular Dynamics (MD) | Computational | Simulates molecular motion over time to assess conformational flexibility and populations. acs.org |
| NMR Spectroscopy | Experimental | Validates predicted structures and determines conformer populations in solution via analysis of chemical shifts and coupling constants. auremn.org.brmdpi.com |
| X-ray Crystallography | Experimental | Provides the definitive solid-state conformation of crystalline derivatives. |
Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Stereochemical Assignment of 3 Hydroxymethyl Octan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides atomic-level information about the structure of a molecule. For 3-(hydroxymethyl)octan-2-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is crucial for unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the chiral center at C3.
Multi-dimensional NMR experiments are essential for establishing the covalent framework and spatial relationships within this compound. science.govslideshare.netsdsu.eduprinceton.edu
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between the proton at C3 and the protons of the hydroxymethyl group, as well as the protons on C4 of the octyl chain. This allows for the tracing of the proton-proton connectivity throughout the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the hydroxymethyl group will show a correlation to the corresponding carbon signal, confirming their direct bond.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For this compound, HMBC correlations would be expected from the methyl protons at C1 to the carbonyl carbon (C2) and the chiral carbon (C3).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For a specific enantiomer of this compound, NOESY could reveal through-space interactions that help to define the relative orientation of the substituents around the chiral center.
A simple ¹H NMR analysis can also be employed to assign the stereochemistry of beta-hydroxy ketones by careful inspection of the coupling patterns of the protons adjacent to the stereocenter. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | ~2.1 | ~25 | H3 | C2, C3 |
| 2 | - | ~210 | - | - |
| 3 | ~2.7 | ~55 | H1', H4 | C1, C2, C4, C1' |
| 4 | ~1.4 | ~35 | H3, H5 | C2, C3, C5, C6 |
| 5 | ~1.3 | ~29 | H4, H6 | C3, C4, C6, C7 |
| 6 | ~1.3 | ~27 | H5, H7 | C4, C5, C7, C8 |
| 7 | ~1.3 | ~22 | H6, H8 | C5, C6, C8 |
| 8 | ~0.9 | ~14 | H7 | C6, C7 |
Predicted chemical shifts are estimates based on typical values for similar functional groups.
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in many applications. Chiral NMR methods provide a way to differentiate and quantify the enantiomers in a sample. wikipedia.org
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.org The interaction between the chiral CSR and the enantiomers of this compound forms transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. The integration of these separated signals allows for the determination of the enantiomeric excess. libretexts.org
Chiral Solvating Agents (CSAs): CSAs are chiral solvents or additives that form diastereomeric solvates with the enantiomers of the analyte. The different magnetic environments in these solvates can lead to separate NMR signals for the enantiomers, which can then be quantified.
For this compound, the hydroxyl and carbonyl groups are potential binding sites for chiral shift reagents or solvating agents, making these methods suitable for determining its enantiomeric purity. uma.es
In recent years, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. ruc.dknih.govnih.govcomporgchem.comgithub.ioliverpool.ac.uknih.govmdpi.comscm.com For complex molecules like this compound, computational prediction can aid in the assignment of NMR signals and in the differentiation between possible stereoisomers.
The process typically involves:
Generating low-energy conformations of the molecule using computational chemistry software.
Calculating the NMR shielding tensors for each conformation at a suitable level of theory (e.g., B3LYP with an appropriate basis set).
Averaging the shielding tensors based on the Boltzmann population of the conformers.
Converting the calculated shielding tensors to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
By comparing the computationally predicted chemical shifts with the experimental data, it is possible to confirm the proposed structure and, in some cases, assign the absolute configuration of the molecule.
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination
Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. researchgate.net For this compound, with a molecular formula of C₉H₁₈O₂, the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition, distinguishing it from other isomers with the same nominal mass.
Table 2: HRMS Data for this compound.
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 159.1380 |
| [M+Na]⁺ | 181.1199 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). wikipedia.orgresearchgate.netunt.edu This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments.
For this compound, the fragmentation pattern would be influenced by the presence of the ketone and hydroxyl functional groups. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group). libretexts.orglibretexts.org Alcohols often undergo dehydration (loss of a water molecule).
Predicted Fragmentation Pathways for this compound:
α-Cleavage: Cleavage of the C2-C3 bond would lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43 and a radical cation corresponding to the rest of the molecule. Cleavage of the C1-C2 bond would result in the loss of a methyl radical and the formation of an ion at m/z 143.
Dehydration: Loss of a water molecule from the molecular ion would produce a fragment at m/z 140.
Cleavage of the side chain: Fragmentation of the octyl chain can also occur, leading to a series of characteristic losses.
By analyzing the MS/MS spectrum, a detailed picture of the molecule's structure can be constructed, complementing the information obtained from NMR spectroscopy.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of molecules. For this compound, these methods provide distinct signatures for its key hydroxyl and carbonyl moieties.
The IR and Raman spectra of this compound are characterized by absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups. The hydroxyl (-OH) and carbonyl (C=O) groups, in particular, give rise to prominent and diagnostic peaks.
The O-H stretching vibration of the primary alcohol in this compound typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the ketone is observed as a strong, sharp absorption band. For a saturated aliphatic ketone like this compound, this peak is expected around 1715 cm⁻¹. orgchemboulder.comlibretexts.org
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) | Weak/Not Observed | Strong (IR) |
| Carbonyl (C=O) | C=O Stretch | ~1715 | ~1715 | Strong (IR & Raman) |
| Alkyl (C-H) | C-H Stretch | 2850-2960 | 2850-2960 | Strong (IR & Raman) |
In complex biological or environmental samples, the Raman signal of this compound can be obscured by fluorescence from the sample matrix. Shifted Excitation Raman Difference Spectroscopy (SERDS) is an advanced technique that can effectively suppress this fluorescence background. SERDS involves acquiring two Raman spectra with slightly different excitation wavelengths. The subtraction of these two spectra eliminates the broad fluorescence background, which is largely independent of the small shift in excitation wavelength, while preserving the sharp Raman peaks that shift with the excitation frequency. This technique would allow for the sensitive and specific detection and conformational analysis of this compound in fluorescent environments.
Chiroptical Spectroscopy for Absolute Configuration Determination
As this compound possesses a chiral center at the C3 position, chiroptical spectroscopic methods are indispensable for determining its absolute configuration.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. pg.edu.pl This technique is particularly useful for studying the stereochemistry of ketones. The carbonyl group in this compound is a chromophore that exhibits a weak n → π* electronic transition at around 280-300 nm. The interaction of this chromophore with the chiral environment of the molecule results in a CD signal, known as a Cotton effect. pg.edu.pl
The sign and magnitude of the Cotton effect can be related to the absolute configuration of the chiral center using empirical rules such as the octant rule for ketones. researchgate.net For an acyclic ketone like this compound, the preferred conformation of the molecule will determine which octants are occupied by the substituents around the carbonyl group, thus dictating the sign of the Cotton effect.
In modern stereochemical analysis, computational methods are increasingly used to predict the CD spectrum for a given enantiomer. nih.gov By comparing the computationally predicted CD spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. rsc.org
| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |
|---|---|---|---|
| (R)-3-(Hydroxymethyl)octan-2-one | ~290 | +1500 | Positive |
| (S)-3-(Hydroxymethyl)octan-2-one | ~290 | -1500 | Negative |
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of plane-polarized light. acs.orgmgcub.ac.in The ORD spectrum of a chiral ketone like this compound will exhibit a characteristic curve, known as a Cotton effect curve, in the region of the carbonyl n → π* transition. pg.edu.pl A positive Cotton effect corresponds to a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect in ORD is directly related to the sign of the CD band and can similarly be used to deduce the absolute configuration of the chiral center. researchgate.net
Advanced Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. For the resolution of the racemic mixture of this compound, chiral HPLC is the method of choice. chiralpedia.com This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for the separation of a wide range of chiral compounds, including ketones. phenomenex.comnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector on the stationary phase. By carefully selecting the appropriate chiral column and mobile phase, baseline separation of the (R)- and (S)-enantiomers of this compound can be achieved.
| Parameter | Condition |
|---|---|
| Column | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Separation Factor (α) | 1.20 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers from a racemic mixture. nih.gov The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. For a molecule like this compound, which contains both a ketone and a primary alcohol functional group adjacent to the stereocenter, polysaccharide-based CSPs are particularly effective. phenomenex.comresearchgate.net
These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support, create a chiral environment within the column. The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. sigmaaldrich.com The enantiomer that forms a more stable transient diastereomeric complex with the CSP is retained longer in the column, resulting in a later elution time.
The choice of mobile phase is critical for achieving optimal resolution. For polysaccharide-based CSPs, normal-phase eluents consisting of mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are commonly employed. researchgate.net The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. The precise ratio of hexane (B92381) to alcohol is optimized to achieve baseline separation of the enantiomeric peaks.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA/IB) | Provides the chiral environment for differential interaction with enantiomers. |
| Column Dimensions | 4.6 mm I.D. x 250 mm length | Standard analytical column size for high-resolution separations. |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Eluent system; the ratio is adjusted to optimize selectivity and retention time. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |
| Detection | UV at 210-220 nm | Detects the carbonyl chromophore of the ketone. |
| Temperature | 25 °C (Ambient) | Maintained constant to ensure reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique used for separating and identifying volatile and semi-volatile compounds in a sample. rroij.com It is exceptionally well-suited for the analysis of flavor compounds like this compound, allowing for both purity assessment of a synthesized standard and its identification within complex mixtures. researchgate.netsepscience.com
In GC-MS analysis, the sample is first vaporized and carried by an inert gas through a capillary column. The column separates individual components based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. The molecules are then ionized, typically by electron impact (EI), causing them to fragment into a pattern of smaller, charged ions that is unique to the compound's structure. whitman.edu This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. frontiersin.org
For this compound (molecular weight: 158.24 g/mol ), the mass spectrum would exhibit a molecular ion peak (M+) at m/z 158, although it may be of low intensity. The primary fragmentation pathways would involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage), a characteristic fragmentation for ketones. libretexts.orgchemguide.co.uk Key expected fragments would include the acylium ion [CH₃CO]⁺ at m/z 43 and fragments resulting from the loss of the pentyl chain or the hydroxymethyl group.
| m/z (Mass/Charge) | Possible Fragment Ion | Origin of Fragment |
|---|---|---|
| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 140 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol group. |
| 127 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 87 | [CH(CO)CH₃(CH₂OH)]⁺ | α-cleavage with loss of the C₅H₁₁ pentyl radical. |
| 71 | [C₅H₁₁]⁺ | Pentyl cation from cleavage at the C3-C4 bond. |
| 43 | [CH₃CO]⁺ | Acetyl cation from α-cleavage; often a base peak for methyl ketones. |
Preparative Chromatography for Isolation of Stereoisomers
While analytical chiral HPLC is used to determine the enantiomeric ratio in a sample, preparative chromatography is employed to isolate larger, physically separated quantities of each pure enantiomer. researchgate.net The principles of separation are the same, but the methodology is scaled up to handle significantly greater sample loads. nih.gov This process is essential for obtaining sufficient amounts of individual (R)- and (S)-enantiomers for further studies, such as sensory evaluation or pharmacological testing.
The transition from an analytical to a preparative scale involves a direct scale-up of the optimized analytical method. phenomenex.comshimadzu.com This requires using columns with a larger internal diameter (typically >1 cm) and length, packed with the same chiral stationary phase. chiraltech.com To maintain similar separation performance, the mobile phase flow rate is increased proportionally to the column's cross-sectional area. The sample is dissolved at a high concentration and injected in much larger volumes. As the separated enantiomers elute from the column, they are detected, and a fraction collector is used to collect the eluent corresponding to each distinct peak into separate vessels. The pure enantiomers are then recovered by evaporating the solvent from the collected fractions.
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Objective | Analysis (Quantification, Purity Check) | Isolation and Purification |
| Column I.D. | 2.1 - 4.6 mm | 10 - 50 mm (or larger) |
| Flow Rate | 0.5 - 2.0 mL/min | 10 - 100+ mL/min |
| Sample Load | Micrograms (µg) to low Milligrams (mg) | High Milligrams (mg) to Grams (g) |
| Injection Volume | 5 - 20 µL | 500 µL - several mL |
| Outcome | Chromatogram showing retention times and peak areas | Collected fractions of purified compounds |
Computational and Theoretical Chemical Studies of 3 Hydroxymethyl Octan 2 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the electron distribution and energy levels within a molecule, which are fundamental to understanding its structure and reactivity.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
This subsection would present the results of calculations aimed at finding the most stable three-dimensional structure of 3-(Hydroxymethyl)octan-2-one. Using methods like Density Functional Theory (DFT) or ab initio calculations, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.govmdpi.comwayne.edu A data table would typically list these optimized geometric parameters.
Table 1: Hypothetical Optimized Geometry Parameters for this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2=O11 | 1.21 Å |
| Bond Length | C3-C7 | 1.54 Å |
| Bond Length | O10-H | 0.97 Å |
| Bond Angle | C3-C2=O11 | 120.5° |
| Bond Angle | C2-C3-C7 | 110.2° |
| Dihedral Angle | H-O10-C7-C3 | 60.0° |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
This part of the analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The energy and shape of these orbitals are crucial for predicting how the molecule will react. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes only as specific data is unavailable.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.5 | Indicates potential sites for electrophilic attack. |
| LUMO | +2.1 | Indicates potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | 11.6 | Suggests high kinetic stability. |
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements called conformers.
Exploration of Stable Conformers and Intramolecular Interactions (e.g., Hydrogen Bonding)
This subsection would identify the different stable conformers of the molecule and their relative energies. A key point of investigation would be the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group and the keto (C=O) group, which could significantly stabilize certain conformations. semanticscholar.org A table would typically list the relative energies of the most stable conformers.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations would be used to model the motion of the atoms in this compound over time. mdpi.com This provides insight into the molecule's flexibility, how it explores different conformations, and its behavior in different environments (e.g., in a solvent).
Computational Studies of Reaction Mechanisms and Kinetics
This section would explore the pathways of chemical reactions involving this compound. researchgate.netrsc.org Computational methods can be used to map out the energy changes that occur during a reaction, identify the transition state structures, and calculate the activation energy. scispace.com This information helps in understanding how fast a reaction proceeds (kinetics) and the step-by-step process by which it occurs (mechanism). For instance, studies might model its oxidation, reduction, or reaction with other organic molecules. researchgate.netnrel.gov
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
To elaborate on this section, studies detailing the localization of transition states for reactions involving this compound would be necessary. libretexts.orgucsb.educhemrxiv.org This would involve computational methods to find the saddle points on the potential energy surface corresponding to the highest energy barrier along a reaction pathway. ucsb.edulibretexts.org Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition state connects the reactants and products of a specific reaction. missouri.edurowansci.comrowansci.com An IRC path traces the minimum energy path from the transition state down to the reactant and product valleys on the potential energy surface. missouri.edurowansci.com
Catalytic Cycle Modeling for Homogeneous and Heterogeneous Reactions
Prediction of Spectroscopic Parameters (Computational Spectroscopy)
Generating content for this section and its subsections is contingent on the availability of computationally predicted spectroscopic data for this compound.
Computational NMR Chemical Shifts and Coupling Constants
This would involve theoretical calculations of the nuclear magnetic resonance (NMR) spectrum. comporgchem.commdpi.com Quantum chemical software can predict the 1H and 13C chemical shifts and spin-spin coupling constants for a given molecular structure. comporgchem.commdpi.com These predicted values are then compared with experimental data to confirm the structure of the molecule. A data table of predicted versus experimental shifts would be a key component of this section.
Vibrational Spectra Prediction (IR and Raman)
Here, computational methods would be used to predict the infrared (IR) and Raman spectra of this compound. nih.govnih.govcardiff.ac.uk By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.govscifiniti.comscifiniti.com This predicted spectrum aids in the interpretation of experimental vibrational spectra, allowing for the assignment of specific spectral bands to particular molecular vibrations. scifiniti.comscifiniti.com A table comparing calculated and experimental vibrational frequencies would be essential.
Chiroptical Properties (CD, ORD) Prediction
For a chiral molecule like this compound, computational chemistry can predict its chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD). rsc.orgacs.orgunipi.it These calculations provide insight into the three-dimensional structure and absolute configuration of the molecule. This section would ideally present predicted ECD and ORD spectra and compare them with experimental measurements if available.
Applications of 3 Hydroxymethyl Octan 2 One As a Key Synthetic Intermediate in Specialized Chemical Syntheses
Building Block in the Synthesis of Complex Organic Molecules
Detailed research explicitly outlining the use of 3-(Hydroxymethyl)octan-2-one as a building block in the synthesis of complex organic molecules is not extensively documented in the available scientific literature.
While this compound possesses a chiral center, specific studies detailing its application as a precursor for creating chiral scaffolds or stereodefined products could not be identified in the search results. The compound is noted to be a racemic mixture. nih.gov The general importance of chirality in drug development is well-established, as different enantiomers can have vastly different biological effects. nih.govkhanacademy.org However, the application of this specific molecule in asymmetric synthesis is not described. nih.gov
There are no available research findings that describe the role of this compound in the multi-step total synthesis of natural products or their analogues.
Utility in Material Science and Polymer Chemistry
Information regarding the utility of this compound in the fields of material science and polymer chemistry is not present in the surveyed literature.
No studies were found that identify or investigate the use of this compound as a monomer in polymerization reactions to form specialized polymers.
No research data is available to suggest that this compound is used as a component in the development of functional organic materials.
Future Research Directions and Emerging Opportunities for 3 Hydroxymethyl Octan 2 One Chemistry
Exploration of Novel and More Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 3-(Hydroxymethyl)octan-2-one should prioritize the exploration of sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Key research avenues include:
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of this compound offers high selectivity and mild reaction conditions. Enzymes such as aldolases could be engineered to catalyze the direct asymmetric aldol (B89426) reaction between a ketone donor and an aldehyde acceptor, providing chiral β-hydroxy ketones with high enantiopurity. nih.gov
Green Catalysis: Investigating metal-free catalytic systems or catalysts based on earth-abundant metals can offer sustainable alternatives to traditional methods. organic-chemistry.org For instance, organocatalysis presents a powerful tool for constructing β-hydroxy ketones. nih.gov The use of green solvents like water or ethanol, as demonstrated in some reduction protocols for related compounds, would further enhance the sustainability of the synthesis. acs.org
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. This technology is particularly suited for optimizing multi-step syntheses and can be integrated with real-time monitoring and automation.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalytic Aldol Reaction | High enantioselectivity, mild conditions, renewable catalysts. | Enzyme discovery and engineering; process optimization. |
| Organocatalysis | Metal-free, avoids toxic heavy metals, often uses readily available catalysts. | Development of novel, highly efficient organocatalysts. acs.org |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control; potential for automation. | Reactor design, optimization of flow parameters, integration with purification. |
| Catalytic Hydrogenation | Can utilize molecular hydrogen as a clean reductant. | Development of selective catalysts for the hydrogenation of precursors like α,β-epoxy ketones. nih.gov |
Discovery of Unprecedented Reactivity and Catalytic Transformations
The dual functionality of this compound (a ketone and an alcohol) provides a rich platform for discovering novel chemical reactions and catalytic applications. The interaction and reactivity of these two functional groups, particularly when confined together in a single molecule, can lead to unexpected chemical behavior. chemrxiv.orgrsc.org
Future research could focus on:
Intramolecular Catalysis: The hydroxyl group could act as an internal catalyst or directing group for reactions at the ketone, or vice versa. Investigating such intramolecular interactions could lead to novel cyclization or rearrangement reactions.
Bifunctional Catalysis: The compound itself, or derivatives thereof, could serve as a bifunctional catalyst. For instance, tandem hydrogenation-hydrogenolysis reactions have been achieved with bifunctional catalysts, converting aromatic aldehydes to methyl aromatics. acs.orgacs.org Exploring similar concepts with this compound could unlock new catalytic pathways.
Selective Transformations: Developing methods to selectively react one functional group while leaving the other intact is crucial for its use as a versatile building block. This includes selective oxidation of the alcohol, reduction of the ketone, or protection/deprotection strategies. For example, efficient protocols exist for the selective oxidation of secondary alcohols to ketones. oup.comorganic-chemistry.org
Radical Chemistry: Modern synthetic methods increasingly utilize radical intermediates. Exploring the reactivity of radicals generated at or near the functional groups of this compound could lead to novel carbon-carbon and carbon-heteroatom bond formations, similar to the β-functionalization of cyclic ketones via the merger of photoredox and organocatalysis. nih.gov
Integration of Advanced Machine Learning and Artificial Intelligence in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and discovery by providing powerful predictive tools. rjptonline.org These technologies can significantly accelerate research into this compound.
Key applications include:
Retrosynthesis and Reaction Prediction: AI platforms can propose novel and efficient synthetic routes by analyzing vast reaction databases. researchgate.net These tools can help chemists design syntheses that are more cost-effective and sustainable. chemcopilot.com ML models can also predict the outcomes of unknown reactions, reducing the need for extensive trial-and-error experimentation. chemai.io
Catalyst and Reaction Optimization: ML algorithms can rapidly screen virtual libraries of catalysts and reaction conditions (e.g., solvents, temperatures) to identify optimal parameters for synthesis. ibm.commdpi.com This data-driven approach can uncover non-obvious conditions that lead to higher yields and selectivities.
Property Prediction: ML can be used to predict the physicochemical and biological properties of this compound and its derivatives, guiding the design of new molecules with desired functionalities for specific applications.
| AI/ML Application | Potential Impact on this compound Research | Example AI/ML Tools |
| Retrosynthetic Analysis | Design of novel, efficient, and sustainable synthetic pathways. | IBM RXN for Chemistry, ChemAI, Reaxys |
| Reaction Outcome Prediction | Forecasting reaction yields and identifying potential side products, saving time and resources. rjptonline.org | Transformer models, Graph Neural Networks (GNNs) chemcopilot.com |
| Catalyst Design | In silico screening of potential catalysts for specific transformations. | Genetic algorithms, Random Forest models |
| Property Prediction | Estimating properties like solubility, reactivity, and potential biological activity. | QSAR models, Deep learning networks |
Development of High-Throughput Screening Methods for Reaction Discovery
High-throughput experimentation (HTE) allows for the rapid and parallel execution of a large number of experiments, making it an invaluable tool for reaction discovery and optimization. jstar-research.com Applying HTE to the chemistry of this compound can dramatically accelerate progress.
Future opportunities in this area are:
Catalyst Screening: HTE platforms can be used to screen large libraries of catalysts (e.g., metal complexes, organocatalysts, enzymes) for the synthesis or transformation of this compound. acs.org This enables the rapid identification of "hits" that can then be further optimized.
Reaction Condition Optimization: By systematically varying parameters such as solvents, bases, additives, and temperature in a multi-well plate format, HTE can quickly map the reaction landscape and identify the optimal conditions for a desired transformation. seqens.com
Development of Novel Assays: A significant challenge in HTE is the rapid analysis of reaction outcomes. Developing novel high-throughput analytical assays, such as colorimetric or fluorescent methods for ketone detection, is crucial. cas.cncas.cnnih.govacs.orgdtu.dk These assays can be adapted to screen for the formation or consumption of this compound in thousands of parallel reactions.
Exploiting its Role in Interdisciplinary Chemical Science
The unique structure of this compound, combining a fatty alcohol moiety with a reactive ketone, makes it a promising candidate for applications in various interdisciplinary fields. Fatty alcohols and their derivatives are widely used as surfactants, emulsifiers, and in cosmetics. researchgate.netresearchgate.net
Potential interdisciplinary research directions include:
Materials Science: The compound could serve as a monomer or a functional building block for the synthesis of novel polymers with tailored properties. The hydroxyl group allows for esterification or etherification to incorporate it into polyester or polyether backbones, while the ketone group can be used for subsequent cross-linking or functionalization.
Food Chemistry and Flavor Science: Short-chain ketones and alcohols are known for their flavor and aroma properties. Future research could investigate the organoleptic properties of this compound and its derivatives for potential use as flavor ingredients.
Medicinal Chemistry and Drug Discovery: The β-hydroxy ketone motif is a key structural feature in some biologically active molecules. The compound could serve as a scaffold for the synthesis of new libraries of compounds to be screened for therapeutic activity. For instance, β'-hydroxy-α,β-unsaturated ketones have been investigated as a pharmacophore for anticancer drugs. researchgate.net
Sustainable Agriculture: Fatty alcohols are known to have roles in nature as signaling molecules and can be used in agricultural applications. nih.gov Research into the biological activity of this compound could uncover potential applications as a plant growth regulator or a biodegradable pest control agent.
By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across the chemical sciences.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 3-(Hydroxymethyl)octan-2-one critical for experimental design?
- Answer : The compound (C₉H₁₈O₂, MW 158.24) has a boiling point of 245°C, density of 0.919 g/cm³, and refractive index of 1.442. These properties guide purification (e.g., distillation at ≤245°C) and solvent selection for reactions. The hydroxyl and ketone functional groups suggest polarity, requiring techniques like reverse-phase HPLC for analysis .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Answer : Use tightly sealed goggles and impermeable gloves (material resistance must be validated by the manufacturer). Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Consult safety data sheets for hazard statements specific to hydroxyketones, as general precautions for similar compounds include avoiding ignition sources (flash point: 101°C) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Answer :
- NMR : Identify the hydroxyl proton (δ 1.5–2.5 ppm) and ketone carbonyl (δ 205–220 ppm in ¹³C NMR).
- IR : Look for O-H stretching (~3200–3600 cm⁻¹) and C=O absorption (~1700 cm⁻¹).
- GC-MS : Use a polar column (e.g., DB-WAX) to resolve volatility issues (boiling point: 245°C). Calibrate with authentic standards to confirm retention times .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield?
- Answer : Two methods are common:
- Hydroxymethylation of 2-octanone : Use formaldehyde under basic conditions (e.g., KOH/ethanol). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4). Typical yields: 60–70%.
- Reductive amination bypass : Catalytic hydrogenation of a Schiff base intermediate may reduce side products.
Challenges include controlling regioselectivity and minimizing diketone byproducts. Use kinetic studies to optimize temperature and catalyst loading .
Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling points) for this compound?
- Answer : Cross-validate data using orthogonal methods:
- Differential Scanning Calorimetry (DSC) : Confirm melting/boiling points.
- Collaborative trials : Compare results across labs with standardized protocols.
Discrepancies may arise from impurities (e.g., residual solvents) or isomerism. Publish detailed experimental conditions (e.g., pressure during distillation) to aid reproducibility .
Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?
- Answer :
- DFT calculations : Model the electron density around the ketone group to predict susceptibility to nucleophilic attack (e.g., Grignard reagents).
- Molecular dynamics simulations : Assess solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics.
Validate predictions with experimental kinetic data (e.g., rate constants for hydride reductions) .
Q. What metabolic pathways are hypothesized for this compound in biological systems?
- Answer : Likely pathways include:
- Phase I metabolism : Oxidation of the hydroxyl group to a carboxylic acid via CYP450 enzymes.
- Phase II conjugation : Glucuronidation at the hydroxyl group.
Experimental validation: Use in vitro hepatocyte assays with LC-MS/MS to detect metabolites. Compare to structurally similar hydroxyketones (e.g., 3-hydroxyflavone) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
